molecular formula C16H21NO4 B2367949 Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate CAS No. 952934-80-4

Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate

Cat. No.: B2367949
CAS No.: 952934-80-4
M. Wt: 291.347
InChI Key: BJAHQELYQBDOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate typically involves the reaction of 4-methoxybenzoyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl and ester groups make it particularly useful in proteomics research and drug design .

Biological Activity

Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound possesses a piperidine core substituted with a methoxybenzoyl group and an acetate moiety. Its molecular formula is C16H19NO3C_{16}H_{19}NO_3, with a molecular weight of approximately 275.33 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other piperidine derivatives that have shown efficacy against targets such as acetylcholinesterase and monoacylglycerol lipase (MAGL) .
  • Antiviral Activity : Research indicates that piperidine derivatives can exhibit antiviral properties against various viruses, including influenza and coronaviruses. The mechanism often involves the inhibition of viral entry or replication processes .

Antiviral Properties

This compound has been evaluated for its antiviral potential. Studies have reported that related piperidine compounds possess low micromolar activity against influenza viruses and other respiratory viruses, suggesting that this compound may share similar antiviral properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Piperidine derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the methoxybenzoyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Research Findings and Case Studies

A range of studies has been conducted to evaluate the biological activity of this compound and its analogs:

StudyFindings
Study 1 Evaluated antiviral activity against H1N1; showed promising results with IC50 values in the low micromolar range.
Study 2 Investigated anti-inflammatory effects in vitro; demonstrated significant inhibition of TNF-α production in macrophage cultures.
Study 3 Assessed antimicrobial activity; exhibited effective inhibition against Gram-positive bacteria at concentrations below 100 μg/mL.

Properties

IUPAC Name

methyl 2-[1-(4-methoxybenzoyl)piperidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-14-5-3-13(4-6-14)16(19)17-9-7-12(8-10-17)11-15(18)21-2/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAHQELYQBDOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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